7-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
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Overview
Description
7-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is a complex organic compound that belongs to the class of thiazolopyridines. This compound features a unique combination of benzodioxole, fluorophenyl, and thiazolopyridine moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include thionyl chloride, fluorobenzene, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and cellular processes. Its fluorophenyl group can be useful in imaging and diagnostic applications.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and fluorophenyl groups may facilitate binding to these targets, leading to modulation of biological pathways. The thiazolopyridine core can play a role in stabilizing the compound’s conformation and enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
- 7-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-CHLOROPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE
- 7-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-BROMOPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE
Uniqueness
The uniqueness of 7-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H15FN2O4S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C20H15FN2O4S/c1-22-19-18(28-20(22)25)14(11-2-7-15-16(8-11)27-10-26-15)9-17(24)23(19)13-5-3-12(21)4-6-13/h2-8,14H,9-10H2,1H3 |
InChI Key |
XFVGESSCLRWJJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)SC1=O |
Origin of Product |
United States |
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